molecular formula C14H14N2O3 B1613212 Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate CAS No. 906352-99-6

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Cat. No. B1613212
M. Wt: 258.27 g/mol
InChI Key: ALDBUDYDJSLBJO-UHFFFAOYSA-N
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Description

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate, also known as 6-methylpyrazin-2-yloxybenzoic acid ethyl ester, is an organic compound belonging to the class of pyrazines. It is a white crystalline solid that is used in a variety of scientific and industrial applications. This compound has been studied extensively in recent years, due to its potential use as a pharmaceutical ingredient and its unique properties.

Scientific research applications

Synthesis and Anti-inflammatory Activity

  • Research on Heterocyclic Compounds:This study involves the synthesis of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and their evaluation for anti-inflammatory activity. The compounds, derived from reactions involving substituted 2-aminopyrazines, were tested in vivo (Abignente et al., 1992).

Corrosion Inhibition

  • Synthesis of Corrosion Inhibitors:A theoretical study was conducted on the synthesis of certain benzoate compounds, including ethyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, for use as corrosion inhibitors in acidic environments. The study also examined their protective effects on mild steel (Arrousse et al., 2021).

Tubulin Polymerization Inhibition

  • Inhibition of Tubulin Polymerization in Cancer Cells:A study on a series of indenopyrazoles revealed that certain compounds, like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, exhibit antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization (Minegishi et al., 2015).

Synthesis and Characterization

  • Development of Novel Thrombin-Receptor Antagonists:Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives were synthesized and analyzed for their potential as thrombin-receptor antagonists. This study focused on the structural variations and biological activities of these compounds (郭瓊文, 2006).

Flavor Compounds Volatility

  • Effect on Flavor Compound Volatility:Research on the effect of polyphenols on the volatility of flavor compounds like ethyl benzoate revealed that the interactions depend on the structures of both the flavor compound and the polyphenol. This study has implications for food science and sensory evaluation (Aronson & Ebeler, 2004).

properties

IUPAC Name

ethyl 3-(6-methylpyrazin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-18-14(17)11-5-4-6-12(7-11)19-13-9-15-8-10(2)16-13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDBUDYDJSLBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=NC(=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640388
Record name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

CAS RN

906352-99-6
Record name Ethyl 3-[(6-methyl-2-pyrazinyl)oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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